

# Nizatidine Amide chemical properties and structure

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Compound of Interest		
Compound Name:	Nizatidine Amide	
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# Nizatidine Amide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Nizatidine Amide**, systematically known as N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide, is recognized primarily as a process-related impurity and degradation product of Nizatidine, a potent histamine H2-receptor antagonist.[1] Designated as Nizatidine EP Impurity E, its presence in the final drug product is carefully monitored to ensure the safety and efficacy of Nizatidine formulations.[1][2][3][4][5][6][7][8] This technical guide provides an in-depth overview of the chemical properties, structure, postulated synthesis, and analytical methodologies related to **Nizatidine Amide**.

# **Chemical Properties and Structure**

**Nizatidine Amide** is structurally similar to its parent compound, Nizatidine, with the key difference being the substitution of the N'-methyl-2-nitro-1,1-ethenediamine moiety with a 2-nitroacetamide group. This structural modification results in the formation of an amide linkage.

## **Physicochemical Properties**



Quantitative experimental data for many physicochemical properties of **Nizatidine Amide** are not readily available in public literature. However, key identifiers and some predicted properties have been reported. Commercial suppliers of the Nizatidine EP Impurity E reference standard indicate that detailed analytical data, including 1H NMR, Mass Spectrometry, and HPLC, are provided with the compound.[3][9]

Property	Value	Source
IUPAC Name	N-[2-[[[2- [(Dimethylamino)methyl]-4- thiazolyl]methyl]thio]ethyl]-2- nitroacetamide	[7]
Synonyms	Nizatidine EP Impurity E, Nizatidine Amide	[1][3][5][6]
CAS Number	188666-11-7	[1][3][5][6]
Molecular Formula	C11H18N4O3S2	[1][3][5]
Molecular Weight	318.42 g/mol	[1][3][5]
Appearance	Not publicly available (likely a solid)	
Melting Point	Not publicly available	
Boiling Point	Not publicly available	_
Solubility	Not publicly available	_
рКа	Not publicly available	

# **Postulated Synthesis**

A specific, detailed experimental protocol for the synthesis of **Nizatidine Amide** is not described in the available literature. However, a plausible synthetic route can be postulated based on the known synthesis of Nizatidine and standard organic chemistry reactions for amide formation.



One potential pathway could involve the reaction of 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, a key intermediate in Nizatidine synthesis, with a suitable acylating agent such as nitroacetyl chloride or by employing a coupling reaction with nitroacetic acid.

#### Reaction Scheme (Postulated):

- Starting Material: 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine
- Reagent: Nitroacetic acid in the presence of a peptide coupling agent (e.g., DCC, EDC) or conversion of nitroacetic acid to an activated species (e.g., acyl chloride).
- Product: Nizatidine Amide

It is important to note that this is a theoretical pathway and would require experimental optimization of reaction conditions, including solvent, temperature, and purification methods.

# **Analytical Methodologies**

The analysis of Nizatidine and its impurities, including **Nizatidine Amide**, is crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[10][11][12][13]

## **High-Performance Liquid Chromatography (HPLC)**

Several stability-indicating HPLC methods have been developed for the separation and quantification of Nizatidine and its related compounds.[11][12][13] These methods are designed to be specific and sensitive enough to detect and quantify impurities at low levels.

Example HPLC Method for Nizatidine and Impurities:



Parameter	Condition	
Column	C8 or C18 reverse-phase column (e.g., Thermo Hypersil BDS-C8, 4.6 x 250 mm, 5 $\mu$ m)	
Mobile Phase	A mixture of an aqueous buffer (e.g., 0.05 M phosphoric acid) and an organic modifier (e.g., acetonitrile) in varying proportions.[12] A gradient elution may be employed for better separation of all impurities.[13][14]	
Flow Rate	Typically 1.0 - 1.5 mL/min	
Detection	UV detection at a wavelength where both Nizatidine and its impurities have significant absorbance (e.g., 240 nm or 320 nm).[11][12]	
Column Temperature	Maintained at a constant temperature, for example, 30°C.	

#### Method Validation:

Any analytical method used for the quantification of impurities must be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.[11][14]

# Mandatory Visualizations Chemical Relationship Diagram

Caption: Chemical relationship between Nizatidine and Nizatidine Amide.

## **Analytical Workflow Diagram**

Caption: General workflow for the analysis of Nizatidine Amide impurity.

## **Biological Activity**

As **Nizatidine Amide** is classified as an impurity, there is no available information in the scientific literature regarding its biological activity or potential signaling pathways. Its



toxicological profile would be a key consideration in setting acceptable limits in the final drug product.

### Conclusion

**Nizatidine Amide** is a critical quality attribute to monitor in the manufacturing of Nizatidine. While comprehensive public data on its physicochemical properties are limited, its identity is well-established as Nizatidine EP Impurity E. The analytical methods, particularly HPLC, are well-documented for its separation and quantification. This guide provides a consolidated overview of the existing knowledge on **Nizatidine Amide** to aid researchers and professionals in drug development and quality control. Further research into its synthesis, purification, and toxicological assessment is warranted for a more complete understanding of this impurity.

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